

D-(+)-Trehalose-¹³C₁₂: A Versatile Probe for Elucidating Trehalose Transporter Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Trehalose-13C12*

Cat. No.: *B15555037*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Trehalose is a non-reducing disaccharide found in a wide variety of organisms, including bacteria, fungi, invertebrates, and plants, where it serves as a crucial osmoprotectant and stress protectant.^{[1][2]} In pathogens such as *Mycobacterium tuberculosis*, trehalose is a key component of the cell wall and is essential for virulence.^{[1][3]} The transport of trehalose across cellular membranes is mediated by a diverse family of transporter proteins. Given the absence of trehalose biosynthesis in mammals, these transporters represent promising targets for the development of novel antimicrobial agents and other therapeutics.^[1]

D-(+)-Trehalose-¹³C₁₂, a stable isotope-labeled analog of trehalose, serves as a powerful tool for studying the kinetics, specificity, and regulation of these transporters. Its use in conjunction with mass spectrometry allows for the precise and sensitive quantification of trehalose uptake, enabling researchers to dissect transport mechanisms and screen for potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing D-(+)-Trehalose-¹³C₁₂ as a probe for trehalose transporters.

Applications in Research and Drug Development

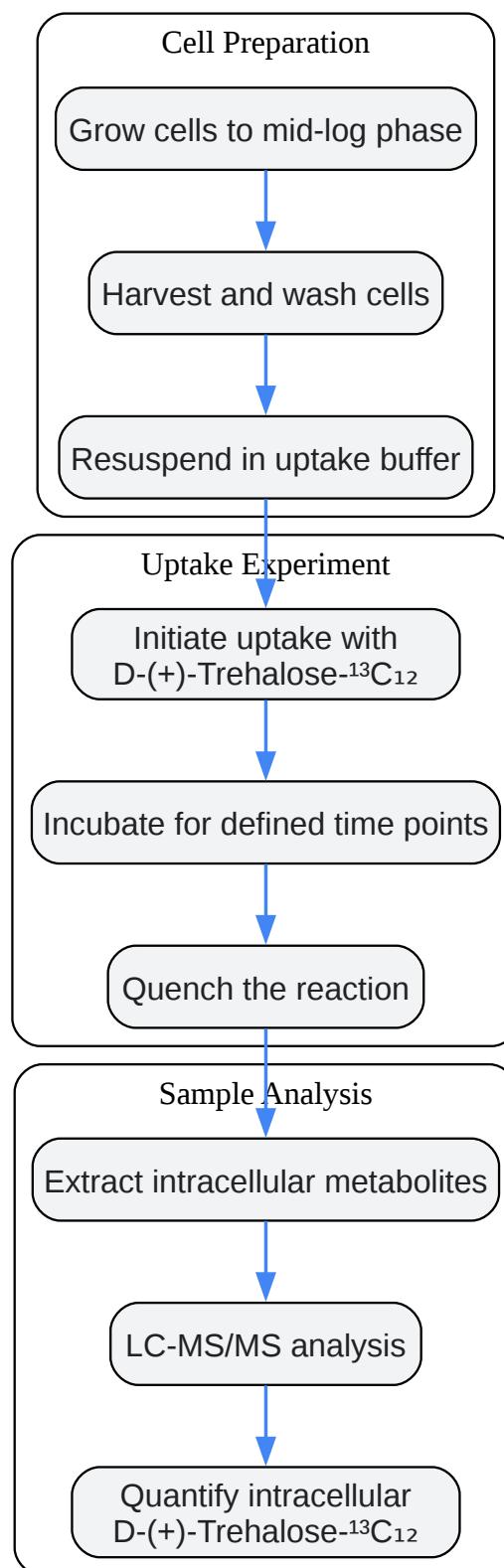
- Elucidation of Transporter Mechanisms: D-(+)-Trehalose-¹³C₁₂ enables the detailed characterization of trehalose transport systems, including the determination of kinetic

parameters such as K_m and V_{max} .^[4]

- High-Throughput Screening (HTS) for Inhibitors: The ability to accurately quantify trehalose uptake makes this probe suitable for HTS assays to identify compounds that block or modulate transporter activity.
- Metabolic Flux Analysis: Tracing the metabolic fate of the ^{13}C label from trehalose can provide insights into downstream metabolic pathways and their regulation.^[5]
- Pathogen-Specific Targeting: In pathogenic organisms, understanding trehalose transport is critical for developing strategies to disrupt essential metabolic processes.^{[3][6]}

Overview of Trehalose Transport Mechanisms

Trehalose transport systems are diverse and vary between organisms. The choice of experimental system will depend on the specific transporter of interest.


- Facilitated Diffusion: Some transporters, like the TRET1 transporter in insects, function as facilitated transporters, allowing the bidirectional movement of trehalose down its concentration gradient.^{[4][7]}
- Proton Symporters: In some fungi, trehalose uptake is coupled to the transport of protons, utilizing the proton motive force to drive trehalose into the cell against a concentration gradient.
- Phosphotransferase System (PTS): In many bacteria, including *E. coli*, trehalose is transported and concomitantly phosphorylated by the PTS. In this system, trehalose enters the cytoplasm as trehalose-6-phosphate.^{[8][9]}
- ABC Transporters: Some bacteria utilize ATP-binding cassette (ABC) transporters for the active uptake of trehalose.

Experimental Protocols

Protocol 1: General Trehalose Uptake Assay using D-(+)-Trehalose- $^{13}C_{12}$ and LC-MS/MS

This protocol provides a general framework for measuring the uptake of D-(+)-Trehalose-¹³C₁₂ in a cellular system (e.g., bacterial culture, yeast, or mammalian cells expressing a specific transporter).

Workflow for Trehalose Uptake Assay

[Click to download full resolution via product page](#)

Caption: General workflow for a D-(+)-Trehalose-¹³C₁₂ uptake assay.

Materials:

- D-(+)-Trehalose-¹³C₁₂
- Cell culture of interest (bacterial, fungal, or other)
- Uptake Buffer (e.g., PBS, minimal media without a carbon source)
- Quenching Solution (e.g., ice-cold saline)
- Extraction Solvent (e.g., 80% methanol)
- Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

- Cell Preparation:
 - Grow the cells of interest to the mid-logarithmic phase of growth.
 - Harvest the cells by centrifugation.
 - Wash the cell pellet twice with ice-cold uptake buffer to remove any residual medium.
 - Resuspend the cells in pre-warmed uptake buffer to a defined cell density.
- Uptake Assay:
 - Initiate the uptake by adding D-(+)-Trehalose-¹³C₁₂ to the cell suspension to a final desired concentration.
 - Incubate the cells at the appropriate temperature with shaking.
 - At various time points, take aliquots of the cell suspension and immediately quench the uptake by diluting into ice-cold quenching solution.
 - Quickly pellet the cells by centrifugation at 4°C.
- Metabolite Extraction:

- Remove the supernatant and resuspend the cell pellet in a defined volume of ice-cold extraction solvent.
- Lyse the cells (e.g., by bead beating or sonication).
- Centrifuge to pellet the cell debris.
- Collect the supernatant containing the intracellular metabolites.

- LC-MS/MS Analysis:
 - Analyze the extracts using a LC-MS/MS system.
 - Separate the metabolites using a suitable column (e.g., HILIC).
 - Detect the D-(+)-Trehalose- $^{13}\text{C}_{12}$ using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

Data Analysis:

- Create a standard curve using known concentrations of D-(+)-Trehalose- $^{13}\text{C}_{12}$.
- Quantify the amount of intracellular D-(+)-Trehalose- $^{13}\text{C}_{12}$ at each time point.
- Calculate the rate of uptake.

Protocol 2: Kinetic Analysis of a Trehalose Transporter

This protocol is an extension of Protocol 1 to determine the Michaelis-Menten kinetic parameters (K_m and V_{max}) of a specific trehalose transporter.

Procedure:

- Follow steps 1 and 2 of Protocol 1.
- In the uptake assay (step 2), use a range of D-(+)-Trehalose- $^{13}\text{C}_{12}$ concentrations that bracket the expected K_m of the transporter.

- For each concentration, measure the initial rate of uptake by taking samples at early time points where the uptake is linear.
- Plot the initial rate of uptake versus the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Data Presentation

Table 1: Example LC-MS/MS Parameters for D-(+)-Trehalose- $^{13}\text{C}_{12}$ Detection.

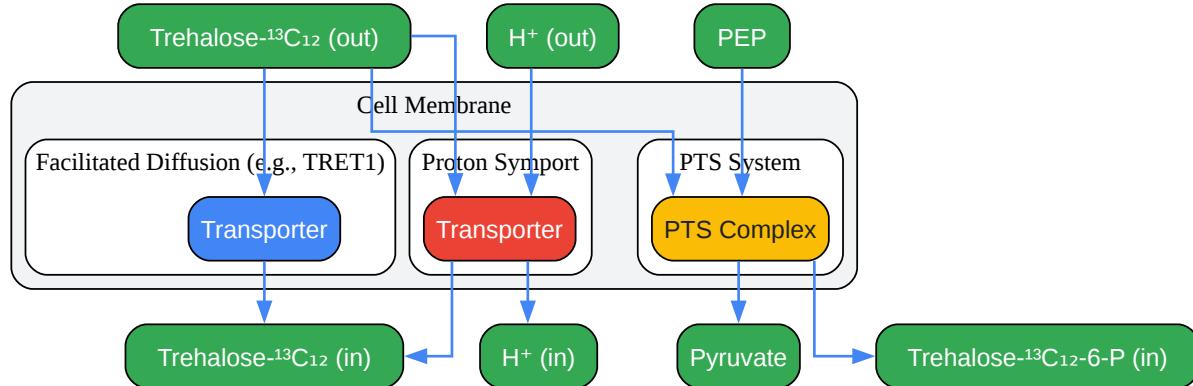

Parameter	Value	Reference
LC Column	Waters high-performance carbohydrate column	
Mobile Phase	20:80 2 mM ammonium acetate in water/2 mM ammonium acetate in acetonitrile	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Precursor Ion (m/z)	377	
Product Ion (m/z)	209	

Table 2: Comparison of Trehalose Quantification Methods.

Assay	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Enzymatic Assay	~21 μM	~21 μM	
HPLC-RID	~100 μM	~100 μM	
LC-MS/MS	0.1 μM	0.5 μM	

Visualization of Key Concepts

Trehalose Transport Mechanisms

[Click to download full resolution via product page](#)

Caption: Overview of different trehalose transport mechanisms.

Conclusion

D-(+)-Trehalose-¹³C₁₂ is an invaluable tool for the detailed investigation of trehalose transporters. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of trehalose transport and for the development of novel therapeutics targeting these essential pathways. The high sensitivity and specificity of LC-MS/MS analysis of D-(+)-Trehalose-¹³C₁₂ make it the superior method for quantitative studies of trehalose transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Optimization of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Analysis of Trehalose Synthase from *Mycobacterium smegmatis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive metabolic modeling of multiple ¹³C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 7. Trehalose transport and metabolism in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-(+)-Trehalose-¹³C₁₂: A Versatile Probe for Elucidating Trehalose Transporter Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555037#d-trehalose-13c12-as-a-probe-for-trehalose-transporters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com